endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
Overview
Description
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold is a crucial structure in the family of tropane alkaloids, which are known for their diverse biological activities. The synthesis of this scaffold has been a significant focus in the field of organic chemistry, with many research groups aiming to achieve enantioselective construction. Traditional methods often involve creating an acyclic precursor containing all necessary stereochemical information, which then facilitates the formation of the bicyclic structure in a stereocontrolled manner. However, alternative methodologies have been developed where stereochemical control is directly applied in the transformation that forms the 8-azabicyclo[3.2.1]octane core or through desymmetrization of achiral tropinone derivatives. These advancements represent key achievements in the synthesis of complex molecular architectures .
Synthesis Analysis of endo-9-Methyl-9-azabicyclononan-3-amine
The synthesis of endo-9-methyl-9-azabicyclononan-3-amine, a key intermediate in the production of Granisetron hydrochloride, involves a multi-step process. Starting with the oxidation of citric acid and proceeding through a Mannich reaction, the synthesis pathway includes the formation of an oxime and subsequent reduction with LiAlH4. The final step involves the separation of endo- and exo-isomers, achieving an overall yield of over 16.8%. The structure of the synthesized compound was confirmed using various analytical techniques such as IR, NMR, and MS, ensuring the accuracy of the synthetic process .
Molecular Structure Analysis of Tetramethyl-azabicyclo[2.2.2]octan-5-endo-ol Derivatives
The derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol have been synthesized through a series of reactions starting with cyanoethylation, followed by reduction and acylation. The resulting amides, derived from 5-endo-(3-aminopropoxy)-tetramethyl-azabicyclo[2.2.2]octane, exhibit significant biological activities, including antiarrhythmic and local anesthetic effects. The synthesis of various N-alkyl and N-acyl derivatives, as well as urethane and carbamoyloxy derivatives, has been described. These compounds have been tested for their pharmacological properties, with some showing strong antiarrhythmic and local anesthetic activities, while others exhibit antiarrhythmic effects exclusively .
Chemical Reactions Analysis of Azabicyclo[2.2.2]octane Derivatives
The chemical reactions involved in the synthesis of azabicyclo[2.2.2]octane derivatives are complex and require precise control over reaction conditions. The process includes steps such as cyanoethylation, which introduces a nitrile group, followed by reduction to form amines. Subsequent reactions with acyl chlorides lead to the formation of amides. These reactions are critical for the introduction of functional groups that confer the desired biological activities on the final compounds. The ability to manipulate the molecular structure through these reactions is essential for the development of new pharmaceutical agents with specific therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are determined by their molecular structures. The presence of the azabicyclo[3.2.1]octane scaffold imparts rigidity and a defined three-dimensional shape, which is crucial for biological activity. The stereochemistry of the scaffold is particularly important for interaction with biological targets. Analytical techniques such as IR, NMR, and MS are employed to confirm the structure and purity of the synthesized compounds, which is essential for their application in pharmaceuticals. The physical properties, such as solubility and melting point, as well as chemical properties like reactivity and stability, are influenced by the specific substituents and functional groups present in the molecule .
Scientific Research Applications
Antiarrhythmic and Anesthetic Activities : Research by Longobardi, Schenone, and Bondavalli (1979) explored derivatives of azabicyclo[2.2.2]octan-5-endo-ol, closely related to endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, demonstrating strong antiarrhythmic and local anesthetic activities in certain amides (Longobardi, Schenone, & Bondavalli, 1979).
Synthesis of Constrained Amino Acids : Caputo et al. (2006) reported the synthesis of diastereomeric azabicyclo[3.2.1]octane carboxylic acids, offering a route to optically pure amino acids. These compounds can be considered both alpha,gamma- and alpha,delta-diamino acids, indicating their potential in peptide synthesis and design (Caputo et al., 2006).
Pharmacological Studies and Structural Analysis : Izquierdo et al. (1991) synthesized 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its N-endo methiodides, performing structural and pharmacological studies. This research contributed to understanding the conformational and pharmacological properties of these compounds (Izquierdo et al., 1991).
Radiopharmaceuticals and Imaging : Gee, Moldt, and Gjedde (1997) worked on the 11C-labelling of a novel tropane derivative, an inhibitor of the dopamine transporter, showcasing its potential in neuroimaging and the study of neurological disorders (Gee, Moldt, & Gjedde, 1997).
NMR Spectroscopy and Stereochemistry : Lazny et al. (2012) conducted a study on tropane derivatives, involving fast N-methyl inversion. Their work, which included NMR spectroscopy, offered insights into the stereochemistry of these compounds in various solvents, contributing to the understanding of their structural dynamics (Lazny et al., 2012).
Mechanism of Action
Target of Action
The compound, endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with a variety of targets in the body, including various neurotransmitter receptors and transporters.
Mode of Action
Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target proteins .
Biochemical Pathways
Tropane alkaloids are known to affect various neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems . These systems play crucial roles in numerous physiological processes, including mood regulation, memory, and motor control.
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted in the urine .
Result of Action
Based on its structural similarity to tropane alkaloids, it may have a wide array of biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
properties
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMRAKQWLKWMH-IEESLHIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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